molecular formula C12H20N2O B8061217 Cyclopentyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone

Cyclopentyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone

Cat. No.: B8061217
M. Wt: 208.30 g/mol
InChI Key: APPWADSTXVOAHQ-PHIMTYICSA-N
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Description

Cyclopentyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is a bicyclic pyrrolidine derivative characterized by a cyclopentyl group attached to a hexahydropyrrolo[3,4-c]pyrrole scaffold via a ketone linker. The stereochemistry (3aR,6aS) ensures precise spatial orientation of substituents, influencing binding affinity and selectivity .

Properties

IUPAC Name

[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-12(9-3-1-2-4-9)14-7-10-5-13-6-11(10)8-14/h9-11,13H,1-8H2/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPWADSTXVOAHQ-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC3CNCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C(=O)N2C[C@H]3CNC[C@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopentyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is a complex organic compound with potential therapeutic applications. Its unique structure suggests interactions with various biological targets, making it a subject of interest in drug development and pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : (3aR,6aS)-2-cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrole
  • Molecular Formula : C12H16N2O2
  • CAS Number : 1689902-34-8
  • Molecular Weight : 216.27 g/mol

The compound features a cyclopentyl group attached to a hexahydropyrrolo structure, which contributes to its potential biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets. The structural characteristics allow it to bind to various enzymes or receptors, modulating their activity. This interaction can lead to diverse biological effects depending on the target.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic properties of this compound against various cancer cell lines. The following table summarizes findings from relevant research:

Cell Line EC50 (μM) Reference
HT29 (Colon Adenocarcinoma)0.6
A431 (Skin Carcinoma)TBDOngoing studies
MCF7 (Breast Cancer)TBDOngoing studies

The compound demonstrated significant cytotoxicity in the HT29 cell line, indicating its potential as an anticancer agent.

Selectivity and Efficacy

In studies comparing the selectivity of this compound against malignant versus non-malignant cells, it was found that while the compound exhibited potent cytotoxicity, the selectivity ratio was not significantly improved compared to other compounds in its class. This suggests further optimization may be required to enhance its therapeutic index.

Case Studies and Research Findings

  • Study on Antitumor Activity : A recent investigation into the antitumor effects of derivatives containing the hexahydropyrrolo structure revealed that modifications could enhance efficacy against specific cancer types. The study emphasized the importance of structural variations in improving selectivity and potency.
  • Mechanistic Insights : Research into the mechanisms underlying the biological activity of similar compounds has shown that they may induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs, emphasizing structural variations, physicochemical properties, and applications.

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Substituents/Modifications Molecular Weight H-Bond Acceptors XlogP Key Applications/Notes References
Cyclopentyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone C14H22N2O Cyclopentyl 234.34 3 1.2* Research compound (structural template)
Seltorexant (JNJ-42847922) C21H22FN7O 4,6-Dimethylpyrimidin-2-yl; 2-fluoro-6-(triazol-2-yl)phenyl 407.45 7 2.8 Orexin-2 antagonist (clinical use for insomnia)
(2-Methyl-3-furyl) analog C12H16N2O2 2-Methyl-3-furyl 220.27 4 0.9 Preclinical studies (unspecified target)
Benzo[d][1,2,3]triazol-5-yl derivative C13H14N4O 1H-Benzo[d][1,2,3]triazol-5-yl; HCl salt 256.5 ([M–H]⁻) 5 1.5 High-yield synthesis (87%); potential kinase inhibitor
Trifluoromethylpyrimidine analog (Compound 18) C17H16F3N3O2 Trifluoromethylphenyl; pyrimidine-carboxylic acid 359.32 5 2.5 Retinol-binding protein 4 (RBP4) antagonist
2-Fluorophenyl derivative C15H16FN2O 2-Fluorophenyl 266.30* 3 1.8* Discontinued (likely due to optimization challenges)

Structural and Functional Insights

Core Scaffold Modifications :

  • The hexahydropyrrolo[3,4-c]pyrrole core is conserved across all compounds, ensuring a rigid bicyclic structure. Stereochemistry (3aR,6aS) is critical for maintaining binding pocket compatibility .
  • Substituent Diversity :

  • 4,6-Dimethylpyrimidin-2-yl (Seltorexant) : Enhances hydrogen bonding (7 acceptors) and aromatic stacking, crucial for orexin receptor antagonism .
  • Trifluoromethyl (Compound 18) : Improves metabolic stability and electron-withdrawing effects, aiding RBP4 inhibition .

Synthesis and Yield :

  • The benzo[d]triazol-5-yl derivative () was synthesized in 87% yield via HCl-mediated deprotection, suggesting scalable routes for analogs.
  • Compound 18 () utilized palladium-catalyzed amination, highlighting advanced methodologies for introducing aryl groups.

Pharmacological Profiles :

  • Seltorexant : Demonstrated a high XlogP (2.8), correlating with CNS penetration, and 7 H-bond acceptors for strong receptor interaction .
  • 2-Methyl-3-furyl Analog : Lower molecular weight (220.27) and XlogP (0.9) suggest improved solubility but reduced target affinity compared to the target compound.

Therapeutic Applications :

  • Seltorexant : Approved for insomnia due to selective orexin-2 receptor blockade .
  • Trifluoromethylpyrimidine Analog : Targets RBP4, a protein involved in metabolic disorders .
  • Discontinued Compounds : The 2-fluorophenyl derivative () may have faced issues with efficacy or toxicity.

Key Takeaways

Substituent-Driven Activity : Small structural changes (e.g., cyclopentyl vs. trifluoromethylphenyl) drastically alter target selectivity and pharmacokinetics.

Stereochemical Precision : The (3aR,6aS) configuration is conserved in clinical candidates like Seltorexant, underscoring its importance in drug design.

Synthetic Accessibility : HCl-mediated deprotection and palladium catalysis are robust methods for analog synthesis.

Notes

  • Contradictions : While Seltorexant’s high XlogP aids CNS penetration, it may increase off-target risks. The target compound’s lower XlogP could optimize safety.
  • Unresolved Data : Exact pharmacological data (e.g., IC50, bioavailability) for the target compound are absent in the evidence, necessitating further study.

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